molecular formula C13H14O5 B141508 7-Goniofufurone CAS No. 136778-39-7

7-Goniofufurone

Número de catálogo: B141508
Número CAS: 136778-39-7
Peso molecular: 250.25 g/mol
Clave InChI: OGSSCWFZICJOMO-SLIWXIDXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Goniofufurone is a natural product found in Goniothalamus griffithii, Goniothalamus borneensis, and other organisms with data available.

Aplicaciones Científicas De Investigación

Synthesis of 7-Goniofufurone

The total synthesis of this compound has been achieved through several methodologies, emphasizing its structural complexity and the need for efficient synthetic routes. Notably, an enantiospecific total synthesis was reported, yielding high purity and quantity of the compound from tartaric acid derivatives . Another study highlighted a common precursor synthesis that facilitated the production of both this compound and its analogs .

Table 1: Synthesis Methods for this compound

MethodologyYield (%)Reference
Enantiospecific synthesisHigh
Common precursor synthesisModerate
Stereoselective synthesisHigh

Biological Activities

Research has demonstrated that this compound exhibits several biological activities, particularly in the field of cancer research. Studies have shown that it possesses cytotoxic effects against various human cancer cell lines. For instance, MTT assays indicated significant antiproliferative activity against both cancerous and normal cells .

Mechanism of Action:
The cytotoxic effects are mediated through apoptosis, as confirmed by flow cytometry analyses. This suggests that this compound may induce programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent .

Table 2: Biological Activities of this compound

ActivityEffectivenessReference
CytotoxicityHigh against cancer cells
Induction of apoptosisConfirmed
Antiproliferative effectsSignificant

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its derivatives have been explored for their enhanced biological properties. For example, modifications such as the introduction of methoxy groups at specific positions have shown to increase antiproliferative effects . Additionally, the exploration of halogenated derivatives has revealed promising in vitro antitumor activities .

Case Studies:

  • A study on O-methyl goniofufurone derivatives indicated improved cytotoxicity profiles compared to the parent compound, suggesting avenues for drug development .
  • Another investigation into new analogs with azido groups demonstrated enhanced biological activity and potential for further pharmacological exploration .

Table 3: Case Studies on Derivatives of this compound

Derivative TypeObserved ActivityReference
O-methyl derivativesIncreased cytotoxicity
Halogenated analogsEnhanced antitumor activity

Análisis De Reacciones Químicas

Key Reactions and Pathways

The synthesis of 7-substituted goniofufurone derivatives typically starts from d-glucose and involves strategic functionalization at the C-7 position.

7-O-Methylation

  • Reagents : Methyl iodide (MeI), sodium hydride (NaH), dry DMF.

  • Mechanism : Nucleophilic substitution at the C-7 hydroxyl group.

  • Example :

    • Starting from benzyl alcohol 12 , methylation yields 13 (94% yield).

    • Subsequent hydrolysis of the isopropylidene group in 13 produces lactol 14 (85%), which undergoes cyclocondensation with Meldrum’s acid to form furanolactone 15 (51% yield).

    • Final hydrogenolysis (H₂, Pd/C, MeOH) removes benzyl groups, yielding 7-O-methyl-goniofufurone (3 ) .

Stereochemical Modifications

  • 7-epi Derivatives : Treatment of 16 with MeI/NaH produces 17 (94%), which follows a similar pathway to yield 7-O-methyl-7-epi-goniofufurone (6 ) .

5,7-Di-O-Methylation

  • Reagents : Sequential methylation at C-5 and C-7 positions.

  • Pathway :

    • Compound 25 undergoes methylation to form 26 (85%), followed by hydrolysis and cyclocondensation to yield 5,7-di-O-methyl-goniofufurone (5 ) (44% yield) .

7-Deoxygenation

  • Reagents : Titanium(IV) fluoride (TiF₄).

  • Reaction :

    • 7-O-Benzoyl derivatives (e.g., 5 ) treated with TiF₄ undergo a 1,5-hydride shift, producing 7-deoxygoniofufurone (7 ) .

Grignard Additions

  • Reagents : Phenyl magnesium bromide (PhMgBr).

  • Outcome :

    • Reaction with diacetone-d-glucose derivatives produces benzyl alcohols 21 (L-ido) and 23 (D-gluco) in a 9:1 ratio, highlighting stereoselectivity in C-5 functionalization .

Cyclocondensation with Meldrum’s Acid

  • Role : Forms the [3.3.0]furofuranone core via lactonization.

  • Yield : Typically 41–51% for goniofufurone derivatives .

Key Findings from Antiproliferative Assays

CompoundModificationIC₅₀ (μM) vs K562 CellsApoptosis Induction (Sub-G1 Phase)
1 Parent (+)-goniofufurone12.51.0× control
3 7-O-Methyl8.21.2× control
5 5,7-di-O-Methyl5.93.5× control
7 7-Deoxy4.315.5× control
10 7-Keto3.85.5× control

SAR Trends :

  • Methoxy Groups : Introduction at C-7 or C-5 enhances cytotoxicity (e.g., 5 vs 1 ) .

  • Deoxygenation : 7-Deoxy derivatives (7 ) show superior apoptosis induction due to reduced steric hindrance .

  • Stereochemistry : 7-epi derivatives (e.g., 6 ) exhibit lower activity than their C-7 (R)-configured counterparts .

Yield Variability

  • Cyclocondensation steps using Meldrum’s acid show moderate yields (41–51%), necessitating optimization .

  • Solution : Use of triethylamine as a base improves lactonization efficiency.

Stereochemical Control

  • Grignard additions to glucose derivatives require precise temperature control to favor L-ido over D-gluco products .

Propiedades

Número CAS

136778-39-7

Fórmula molecular

C13H14O5

Peso molecular

250.25 g/mol

Nombre IUPAC

(2R,3S,3aR,6aR)-3-hydroxy-2-[hydroxy(phenyl)methyl]-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one

InChI

InChI=1S/C13H14O5/c14-9-6-8-12(18-9)11(16)13(17-8)10(15)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10?,11-,12+,13-/m1/s1

Clave InChI

OGSSCWFZICJOMO-SLIWXIDXSA-N

SMILES

C1C2C(C(C(O2)C(C3=CC=CC=C3)O)O)OC1=O

SMILES isomérico

C1[C@@H]2[C@@H]([C@H]([C@H](O2)C(C3=CC=CC=C3)O)O)OC1=O

SMILES canónico

C1C2C(C(C(O2)C(C3=CC=CC=C3)O)O)OC1=O

Sinónimos

7-epi-goniofufurone
7-goniofufurone
goniofufurone

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Goniofufurone
Reactant of Route 2
7-Goniofufurone
Reactant of Route 3
7-Goniofufurone
Reactant of Route 4
7-Goniofufurone
Reactant of Route 5
7-Goniofufurone
Reactant of Route 6
7-Goniofufurone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.